molecular formula C12H14O2 B075251 3-Benzyl-2,4-pentanedione CAS No. 1134-87-8

3-Benzyl-2,4-pentanedione

Cat. No. B075251
CAS RN: 1134-87-8
M. Wt: 190.24 g/mol
InChI Key: WAJQTBOWJRUOOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzyl-2,4-pentanedione involves the alkylation of 2,4-pentanedione with benzyl chloride. This process results in the formation of BPD, which can be further utilized in creating coordination complexes with metals such as Europium(III), demonstrated through the preparation of a ternary coordination compound with BPD as the primary ligand and 1,10-phenanthroline as the secondary ligand (Zhou Jian-ping, 2009).

Molecular Structure Analysis

The molecular structure of BPD and its derivatives have been characterized using various spectroscopic methods including IR-spectrometry, 1H NMR, and mass spectroscopy. These analyses provide insights into the composition and configuration of BPD and its coordination compounds, contributing to a deeper understanding of its chemical behavior (Y. Issa & W. H. Hegazy, 2000).

Chemical Reactions and Properties

BPD participates in various chemical reactions, including the formation of metal complexes. These reactions are characterized by the synthesis of compounds with distinct spectral and fluorescence properties, which have been extensively studied using techniques such as IR-spectrometry, UV-VIS-spectrophotometry, and fluorescence spectrometry. The interactions of BPD with metals like Europium(III) highlight its potential in the synthesis of materials with specific optical properties (Zhou Jian-ping, 2009).

Physical Properties Analysis

The physical properties of BPD and its derivatives, including melting points and solubility, are crucial for understanding its behavior in various chemical contexts. Studies on substituted 3-benzylidene-2,4-pentanediones, for instance, provide detailed insights into their purification, recrystallization, and physical characteristics, which are essential for their application in synthetic chemistry (Y. Issa & W. H. Hegazy, 2000).

Chemical Properties Analysis

The chemical properties of BPD, including its reactivity and the nature of its interactions with other chemical entities, are central to its applications in organic synthesis and coordination chemistry. The compound's ability to form stable complexes with metals and participate in various organic transformations underlines its versatility and utility in the field of chemistry. The extensive study of its reactions and the characterization of the resulting products through analytical and spectroscopic methods provide a comprehensive view of its chemical properties (Zhou Jian-ping, 2009).

Scientific Research Applications

  • Metal Complexes

    • Scientific Field : Inorganic Chemistry .
    • Application Summary : 3-Benzyl-2,4-pentanedione is used to prepare trivalent metal complexes of aluminum, chromium, iron, and cobalt .
    • Methods of Application : The metal complexes are prepared and their electronic absorption spectra are measured in the 220—900 mμ range .
    • Results : The spectral data were interpreted in terms of various electron transitions. The π-electrons in the ligand part remain delocalized in a manner similar to that which holds in the corresponding enolate ion .
  • Preparation of Five-Membered Cyclic Oxyphosphoranes

    • Scientific Field : Organic Chemistry .
    • Application Summary : 3-Benzylidene-2,4-pentanedione may be used in the preparation of five-membered cyclic oxyphosphoranes .
    • Methods of Application : The compound reacts with phosphonite esters to form the cyclic oxyphosphoranes .
    • Results : The specific outcomes of this reaction are not provided in the source .
  • Preparation of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones

    • Scientific Field : Organic Chemistry .
    • Application Summary : 3-Benzylidene-2,4-pentanedione may be used in the preparation of 5-Hydroxy-N-substituted-2H-pyrrol-2-ones .
    • Methods of Application : The compound reacts with alkyl isocyanides to form the 2H-pyrrol-2-ones .
    • Results : The specific outcomes of this reaction are not provided in the source .

properties

IUPAC Name

3-benzylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJQTBOWJRUOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150403
Record name 2,4-Pentanedione, 3-benzyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2,4-pentanedione

CAS RN

1134-87-8
Record name 2,4-Pentanedione, 3-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-2,4-pentanedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35139
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Pentanedione, 3-benzyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzyl-2,4-pentanedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC38C3PH26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

3-Benzylidene-2,4-pentanedione (7, 6.50 g, 34.5 mmol) and palladium on activated carbon (0.25 g, 10%) were combined in ethyl acetate (50 ml). The mixture was placed under a hydrogen atmosphere (60 psi) on a Parr apparatus for 4 hr at room temperature. The resulting mixture was filtered through celite and the solvent evaporated to afford an oil. The crude oil was distilled bulb to bulb to give 6.52 g (99%) of a clear oil; 1H NMR: δ enol form: 2.02 (s, 6H), 3.62 (s, 2H), 7.24 (m, 5H); keto form: 2.07 (s, 6H), 3.11 (d, 2H, J=7.4 Hz), 4.01 (t, 1H, J=7.7 Hz), 7.24 (m, 5H); 13C NMR: δ 22.9, 29.4, 32.5, 33.8, 69.2, 107.9, 125.9, 126.3, 127.0, 128.1, 128.2, 137.7, 139.3, 191.4, 202.9.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of sodium ethoxide (freshly prepared from sodium hydride (0.474 g, 19.8 mmol) and anhydrous ethanol (50 mL)) was added pentane-2,4-dione (6.00 g, 60.0 mmol). The resulting mixture was heated to 50° C. while a solution of benzyl bromide (3.42 g, 20 mmol) in ethanol (20 mL) was added over 30 minutes. The reaction was then heated to reflux. After 2 hours, the mixture was concentrated, and the residue was dissolved in ethyl acetate, washed three times with water, once with brine, dried (magnesium sulfate) and concentrated to afford an oil. Flash chromatography over silica (ethyl acetate/dichloromethane) afforded 3.13 g (82%) of a colorless oil. The proton spectrum showed the product exists as equal parts of the keto and enol tautomers: 1H NMR (CDCl3) δ 16.81 (s, 0.5H), 7.13-7.32 (m, 5H), 4.00 (t, J=7.6 Hz, 0.5H), 3.65 (s, 1H), 3.14 (d, J=7.6 Hz, 0.5H), 2.06-2.13 (m, 6H) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.474 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3.42 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
82%

Synthesis routes and methods III

Procedure details

To a solution containing 5.5g of potassium tert-butoxide in 50ml of DMSO was added 6.0 g of 2,4-pentanedione followed by 5.0 g of benzyl chloride. The solution was stirred over night at room temperature. 200ml of 1 molar hydrochloric acid was added and the solution was extracted with dichloromethane. The extract was washed 3 times with water and the solvent was evaporated in vacuo. The residue was distilled. Yield 2.9 g, bp 150°-154° C./15 mm.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
Y Murakami, K Nakamura - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
The 3-phenyl- and 3-benzyl-2, 4-pentanedione complexes of trivalent aluminum, chromium, iron and cobalt were prepared, and their electronic absorption spectra measured in the 220…
Number of citations: 28 www.journal.csj.jp
HF Holtzclaw Jr, AH Carlson… - Journal of the American …, 1956 - ACS Publications
Half-wave potentials and diffusion current constants are reported for copper chelates of several 1, 3-diketones in aqueous solutions of dioxane, methylcellosolve and ethanol. The half-…
Number of citations: 37 pubs.acs.org
C Bianchini, P Barbaro, G Scapacci, F Zanobini - Organometallics, 2000 - ACS Publications
The new optically pure C 1 -symmetric diphosphine ligand (R)-(R)-3-benzyl-2,4-bis(diphenylphosphino)pentane (BDPBzP) has been synthesized by enantioselective reduction of 3-…
Number of citations: 47 pubs.acs.org
Y Murakami, K Nakamura, H Uchida, Y Kanaoka - Inorganica Chimica Acta, 1968 - Elsevier
In an effort to understand the nature of chelate rings of 2,4-pentanedione complexes, infrared and nmr spectra of some divalent and trivalent metal complexes of 3-substituted 2,4-…
Number of citations: 10 www.sciencedirect.com
DS Kendall, DE Leyden, LW Burggraf… - Applied Spectroscopy, 1982 - opg.optica.org
Infrared and photoacoustic spectroscopies have in combination produced useful information about an immobilized β-diketone, formed by the reaction of acetylacetone with p-…
Number of citations: 10 opg.optica.org
RP Dryden, A Winston - The Journal of Physical Chemistry, 1958 - ACS Publications
1581 1550 1516 diketones generally exhibit two verystrong bands in the 1500-1650 cm.-1 region. 2-6 Thehigher fre-quency band, situated at about 1590 cm.-1, herein-after called band …
Number of citations: 72 pubs.acs.org
KS Patel, JAO Woods - Synthesis and Reactivity in Inorganic and …, 1990 - Taylor & Francis
The copper(II) complexes of 3-phenyl-, 3-benzyl-, 3-chloro-, and 3-nitro-2,4-pentanediones and their 2,2′-bipyridine and 1,10-phenanthroline adducts have been prepared and …
Number of citations: 16 www.tandfonline.com
Y Alvarez-Ricardo, D Sánchez-López… - Molbank, 2022 - mdpi.com
Enantiomers (2S, 4S)- and (2R, 4R)-3-(naphthalene-1-ylmethyl) pentane-2,4-diols were synthesized by the reduction of (Z)-4-hydroxy-3-(naphthalene-1-ylmethyl) pent-3-en-2-one with …
Number of citations: 4 www.mdpi.com
JB Zhao, KY Qiu - 1996 - m.marthaarifin.com
The effect of beta-diketone and beta-triketone, such as 3-benzyl-2, 4-pentanedione (Bzy-AcAc), benzoylacetone(BzAc), dibenzoylmethane (DBzM) and 3-benzoyl-2,4-pentanedione (…
Number of citations: 0 m.marthaarifin.com
DE Leyden, DE Williams - Molecular Characterization of …, 2013 - books.google.com
The applications of surface immobilized chemical functional groups on various substrates have been steadily growing in industry, technology and pure sciences. Sily lation is only one …
Number of citations: 0 books.google.com

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